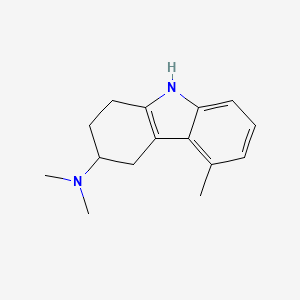
(5-bromopyridin-3-yl) methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromopyridin-3-yl) methanesulfonate is an organic compound with the molecular formula C7H8BrNO3S It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromopyridin-3-yl) methanesulfonate typically involves the reaction of 5-bromopyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
5-bromopyridine+methanesulfonyl chloride→(5-bromopyridin-3-yl) methanesulfonate
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromopyridin-3-yl) methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines or thiols.
Suzuki-Miyaura coupling: This reaction involves the coupling of the bromopyridine moiety with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and a boronic acid. The reaction is usually performed in a mixture of water and an organic solvent like tetrahydrofuran (THF).
Major Products
Nucleophilic substitution: The major products are the corresponding substituted pyridines.
Suzuki-Miyaura coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
(5-Bromopyridin-3-yl) methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (5-bromopyridin-3-yl) methanesulfonate depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the methanesulfonate group acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon atom. In Suzuki-Miyaura coupling, the bromopyridine moiety undergoes oxidative addition to the palladium catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the biaryl product.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Bromopyridin-3-yl)carbamic acid tert-butyl ester
- (5-Bromopyridin-3-yl)methanamine
Uniqueness
(5-Bromopyridin-3-yl) methanesulfonate is unique due to its methanesulfonate group, which makes it a versatile intermediate for various chemical reactions. Its ability to undergo both nucleophilic substitution and Suzuki-Miyaura coupling reactions distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C6H6BrNO3S |
|---|---|
Poids moléculaire |
252.09 g/mol |
Nom IUPAC |
(5-bromopyridin-3-yl) methanesulfonate |
InChI |
InChI=1S/C6H6BrNO3S/c1-12(9,10)11-6-2-5(7)3-8-4-6/h2-4H,1H3 |
Clé InChI |
YOJQSUCORITJSU-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OC1=CC(=CN=C1)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-4-[(6-methylpyridin-2-yl)methoxy]aniline](/img/structure/B8504361.png)
![8-Chloro-3-iodo-2-phenyl-pyrano[2,3-c]pyridin-4-one](/img/structure/B8504371.png)



![8-(4-Dimethylamino-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B8504397.png)


![[(Benzofuran-2-ylmethyl)amino]acetic acid ethyl ester](/img/structure/B8504422.png)
![2(-1-[4-chlorophenyl]ethylthio)pyridine N-oxide](/img/structure/B8504434.png)
![4-(3-{[tert-Butyl(dimethyl)silyl]oxy}propoxy)benzoic acid](/img/structure/B8504435.png)


